1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a methanesulfonyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy and thiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Uniqueness
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications and applications in various fields.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-11-4-5-14(22-11)13(21-2)10-16-15(18)12-6-8-17(9-7-12)23(3,19)20/h4-5,12-13H,6-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTGFEAPVCFDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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